molecular formula C21H16N4O4S B2519084 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide CAS No. 941942-44-5

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide

Cat. No.: B2519084
CAS No.: 941942-44-5
M. Wt: 420.44
InChI Key: BQLFRAVAXFYWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . The compound’s interaction with its targets results in changes in cell cycle progression and triggers programmed cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells .

Pharmacokinetics

The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis, leading to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25(21(19)27)10-17(26)23-14-7-8-15-16(9-14)29-11-28-15/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLFRAVAXFYWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.